molecular formula C21H18N2OS B5845922 N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B5845922
M. Wt: 346.4 g/mol
InChI Key: DSOCEFQSCSUJPA-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry This compound is characterized by the presence of a phenothiazine core structure, which is a tricyclic system consisting of two benzene rings fused to a central thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where ethylbenzene is reacted with the phenothiazine core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the ethylphenyl-substituted phenothiazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenothiazine core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Phenothiazine sulfoxides, phenothiazine sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to other phenothiazine-based drugs.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate the activity of these targets, leading to various pharmacological effects. For example, phenothiazines are known to block dopamine receptors, which can be beneficial in the treatment of psychiatric disorders.

Comparison with Similar Compounds

N-(4-ethylphenyl)-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications. For instance:

    Chlorpromazine: Used as an antipsychotic agent.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Used as an antipsychotic with additional sedative properties.

The unique combination of the ethylphenyl group and carboxamide moiety in this compound may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(4-ethylphenyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-2-15-11-13-16(14-12-15)22-21(24)23-17-7-3-5-9-19(17)25-20-10-6-4-8-18(20)23/h3-14H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOCEFQSCSUJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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